molecular formula C14H13F B12943856 1-(3-Fluorobut-1-EN-2-YL)naphthalene

1-(3-Fluorobut-1-EN-2-YL)naphthalene

Katalognummer: B12943856
Molekulargewicht: 200.25 g/mol
InChI-Schlüssel: QINREQYXBQNCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobut-1-EN-2-YL)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a fluorinated butenyl group attached to the naphthalene ring, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobut-1-EN-2-YL)naphthalene typically involves the reaction of naphthalene with a fluorinated butenyl precursor. One common method is the diazotization of 1-naphthylamine followed by a reaction with a fluorinated butenyl halide under acidic conditions . This process involves the formation of a diazonium salt intermediate, which then undergoes a nucleophilic substitution reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluorobut-1-EN-2-YL)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorobut-1-EN-2-YL)naphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Fluorobut-1-EN-2-YL)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated butenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Fluorobut-1-EN-2-YL)naphthalene is unique due to the presence of the fluorinated butenyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H13F

Molekulargewicht

200.25 g/mol

IUPAC-Name

1-(3-fluorobut-1-en-2-yl)naphthalene

InChI

InChI=1S/C14H13F/c1-10(11(2)15)13-9-5-7-12-6-3-4-8-14(12)13/h3-9,11H,1H2,2H3

InChI-Schlüssel

QINREQYXBQNCQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=C)C1=CC=CC2=CC=CC=C21)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.